

Cross-Reactivity Profiling of 2-(Benzylxy)-N,N-dimethylbenzamide: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Benzylxy)-N,N-dimethylbenzamide

Cat. No.: B8321737

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel investigational compound **2-(Benzylxy)-N,N-dimethylbenzamide**. In preclinical drug development, cross-reactivity profiling is a critical step to identify potential off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning. This document summarizes key quantitative data, details the experimental methodologies used for profiling, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for drug development professionals.

Disclaimer: The following data is presented for illustrative purposes to demonstrate a typical cross-reactivity profile and does not represent empirically validated results for **2-(Benzylxy)-N,N-dimethylbenzamide**.

Introduction to 2-(Benzylxy)-N,N-dimethylbenzamide

2-(Benzylxy)-N,N-dimethylbenzamide is a synthetic organic compound belonging to the benzamide class. Molecules within this class have demonstrated a wide range of biological activities, including neuroleptic, anti-cancer, and neuroprotective effects.^{[1][2][3]} Given the therapeutic potential of benzamide derivatives, a thorough understanding of their selectivity is paramount for advancing them through the development pipeline. This guide focuses on a

hypothetical primary target, the fictitious Kinase Target Alpha (KTA), and evaluates the compound's interactions with a panel of common off-target proteins.

Comparative Cross-Reactivity Data

To assess the selectivity of **2-(BenzylOxy)-N,N-dimethylbenzamide**, the compound was screened against a panel of 96 kinases, 50 G-protein coupled receptors (GPCRs), and 20 ion channels at a concentration of 10 μ M. The tables below summarize the primary activity and significant off-target interactions, defined as >50% inhibition or binding at the screening concentration.

Table 1: Kinase Selectivity Profile

Target	% Inhibition @ 10 μ M	IC50 (nM)
Kinase Target Alpha (KTA) (Primary Target)	98%	75
Kinase Beta	72%	1,200
Kinase Gamma	58%	8,500
Kinase Delta	<10%	>10,000
Other 92 Kinases	<10%	>10,000

Table 2: GPCR and Ion Channel Off-Target Profile

Target	% Inhibition/Binding @ 10 μ M	Ki (nM)
Dopamine D2 Receptor	65%	2,300
Serotonin 5-HT2A Receptor	55%	9,800
hERG Ion Channel	<5%	>10,000
Other GPCRs & Ion Channels	<10%	>10,000

Experimental Protocols

The data presented in this guide were generated using industry-standard in vitro assays. Detailed methodologies are provided below.

1. Radiometric Kinase Assay (for Kinase Profiling)

This assay quantifies the phosphorylation of a substrate by a specific kinase, measuring the transfer of a radiolabeled phosphate group from ATP.

- Materials: Recombinant human kinases, corresponding peptide substrates, ^{33}P -ATP, kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO), test compound (**2-(BenzylOxy)-N,N-dimethylbenzamide**).
- Procedure:
 - The test compound is serially diluted in DMSO and added to a 96-well plate.
 - Kinase and its specific peptide substrate are added to the wells containing the compound and incubated for 10 minutes at room temperature.
 - The kinase reaction is initiated by adding the ATP solution (containing ^{33}P -ATP).
 - The reaction is allowed to proceed for 2 hours at room temperature.
 - The reaction is stopped by the addition of phosphoric acid.
 - The phosphorylated substrate is captured on a filter membrane, which is then washed to remove excess unincorporated ^{33}P -ATP.
 - The radioactivity on the filter membrane is measured using a scintillation counter.
 - Data is normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a broad-spectrum kinase inhibitor). IC₅₀ values are calculated using non-linear regression analysis.

2. Radioligand Binding Assay (for GPCR Profiling)

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds with high affinity to a specific receptor target.

- Materials: Cell membranes expressing the target receptor (e.g., Dopamine D2), a specific high-affinity radioligand (e.g., [³H]-Spiperone), assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), test compound.
- Procedure:
 - The test compound is serially diluted and added to a 96-well filter plate.
 - The radioligand and cell membranes are added to the wells.
 - The plate is incubated for 1-2 hours at room temperature to allow binding to reach equilibrium.
 - The plate is then placed on a cell harvester, and the contents are rapidly filtered through the filter mat, which traps the cell membranes.
 - The filter mat is washed with ice-cold assay buffer to remove unbound radioligand.
 - The filter mat is dried, and a scintillant is added.
 - The radioactivity retained on the filter is quantified using a scintillation counter.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Ki values are calculated using the Cheng-Prusoff equation.

Visualizations

Kinase Cross-Reactivity Screening Workflow

The following diagram illustrates the typical workflow for identifying off-target kinase interactions.

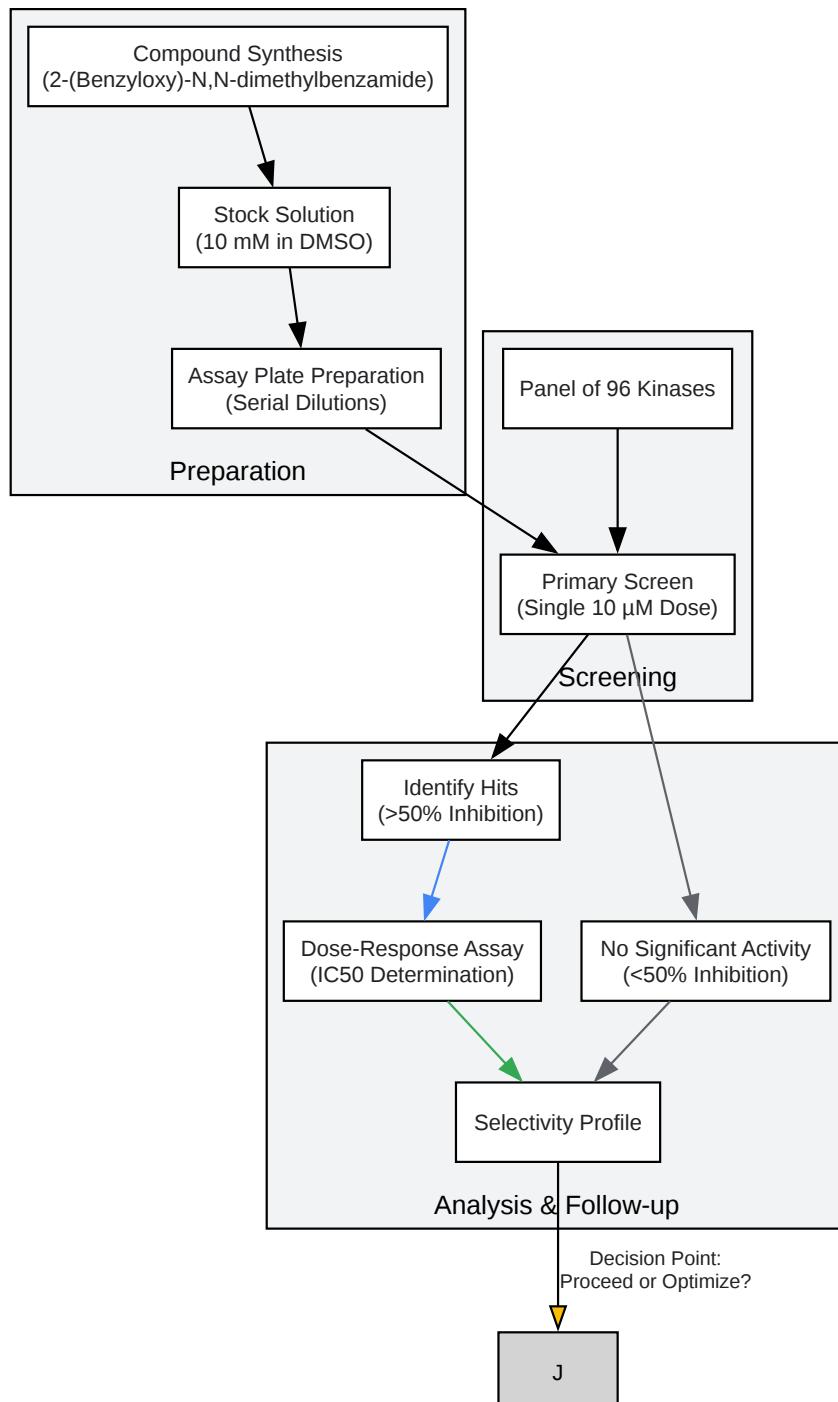


Figure 1. Kinase Cross-Reactivity Screening Workflow

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Caption: A typical workflow for kinase cross-reactivity screening.

Hypothetical Downstream Signaling of an Off-Target GPCR

This diagram illustrates a simplified signaling pathway that could be inadvertently modulated by an off-target interaction with the Dopamine D2 receptor, a Gi-coupled GPCR.

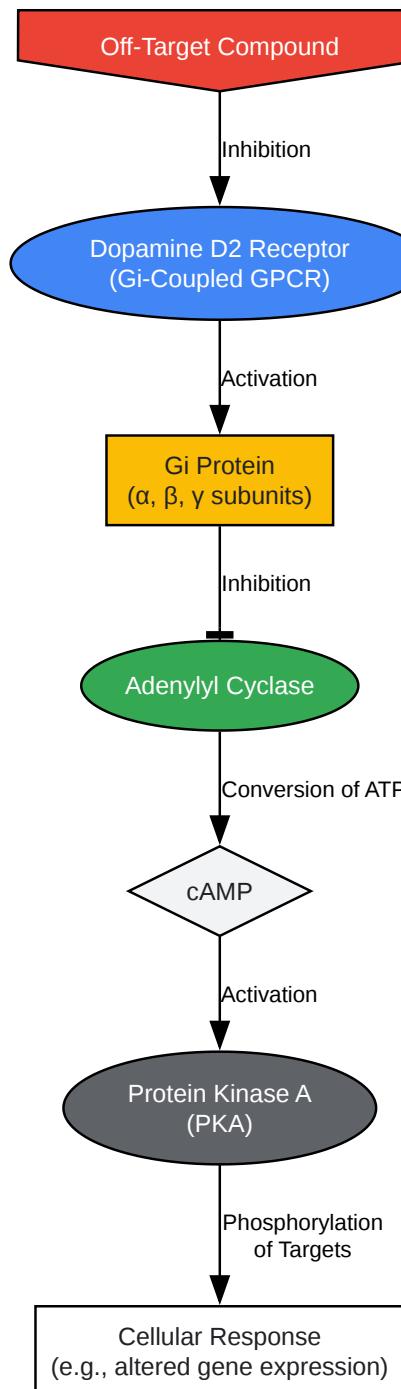


Figure 2. Simplified Gi-Coupled GPCR Signaling Pathway

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